molecular formula C20H21F3N2O3 B3953025 N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide

N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide

Cat. No. B3953025
M. Wt: 394.4 g/mol
InChI Key: UBDNSWKKQBGNEP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPTM and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of EPTM is not fully understood. However, it has been proposed that EPTM inhibits cancer cell growth by inducing apoptosis and inhibiting the cell cycle. EPTM has also been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects
EPTM has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis and inhibit the cell cycle in cancer cells without affecting normal cells. EPTM has also been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPTM is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. EPTM has also shown high selectivity and sensitivity for the extraction of metals in environmental and biological samples.
One of the limitations of EPTM is its low yield during synthesis. This makes it difficult to produce large quantities of EPTM for use in experiments. EPTM is also sensitive to air and moisture, which can affect its stability and purity.

Future Directions

There are several future directions for the research and development of EPTM. One direction is the optimization of the synthesis method to increase the yield and purity of EPTM. Another direction is the development of EPTM-based anticancer drugs and antifungal and antibacterial agents. EPTM can also be used as a ligand for the synthesis of MOFs with improved properties for gas storage, separation, and catalysis. Further studies can also be conducted to understand the mechanism of action of EPTM and its potential applications in other fields.
Conclusion
In conclusion, EPTM is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. EPTM has been synthesized using different methods and has been extensively studied for its potential use as an anticancer agent, antifungal and antibacterial agent, ligand for the synthesis of MOFs, and chelating agent for the extraction and determination of metals in environmental and biological samples. EPTM has low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. Further research is needed to optimize the synthesis method, develop EPTM-based agents, and understand the mechanism of action and potential applications of EPTM in other fields.

Scientific Research Applications

EPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, EPTM has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. EPTM has also been studied for its potential use as an antifungal and antibacterial agent.
In materials science, EPTM has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. EPTM-based MOFs have shown promising results in gas separation and catalysis.
In analytical chemistry, EPTM has been used as a chelating agent for the extraction and determination of metals in environmental and biological samples. EPTM has shown high selectivity and sensitivity for the extraction of metals such as copper, nickel, and zinc.

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[3-(trifluoromethyl)phenyl]ethyl]propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-2-28-17-9-4-3-8-16(17)25-19(27)13-18(26)24-11-10-14-6-5-7-15(12-14)20(21,22)23/h3-9,12H,2,10-11,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDNSWKKQBGNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)NCCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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